molecular formula C18H11NO4 B11055216 9-phenyl[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one

9-phenyl[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one

Cat. No.: B11055216
M. Wt: 305.3 g/mol
InChI Key: QKXKDMPHCRQYMQ-UHFFFAOYSA-N
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Description

9-Phenyl[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a complex organic compound characterized by its fused heterocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. Its unique structure, which includes a phenyl group and multiple fused rings, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenyl[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dioxolo Ring: The initial step involves the formation of the dioxolo ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a diol under acidic conditions.

    Furoquinoline Formation: The next step involves the construction of the furoquinoline core. This can be accomplished through a series of condensation and cyclization reactions, often using reagents such as phosphorus oxychloride (POCl₃) and anhydrous aluminum chloride (AlCl₃).

    Phenyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Phenyl[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced furoquinoline derivatives.

    Substitution: Nitro, amino, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-phenyl[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is explored for its applications in organic electronics and materials science. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Mechanism of Action

The mechanism of action of 9-phenyl[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound shares a similar fused ring structure but lacks the dioxolo ring and phenyl group.

    Carbazole-based Compounds: These compounds have a similar heterocyclic core but differ in the substituents and overall structure.

Uniqueness

9-phenyl[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is unique due to its specific combination of fused rings and the presence of a phenyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H11NO4

Molecular Weight

305.3 g/mol

IUPAC Name

8-phenyl-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one

InChI

InChI=1S/C18H11NO4/c20-18-17-13(8-21-18)19-12-7-15-14(22-9-23-15)6-11(12)16(17)10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

QKXKDMPHCRQYMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC4=C(C=C3C(=C2C(=O)O1)C5=CC=CC=C5)OCO4

Origin of Product

United States

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